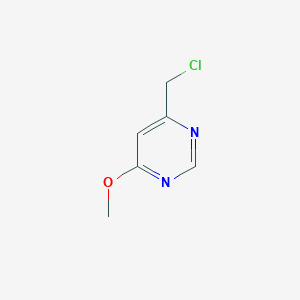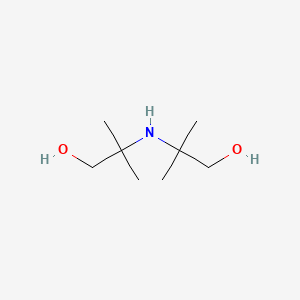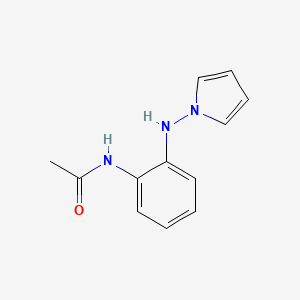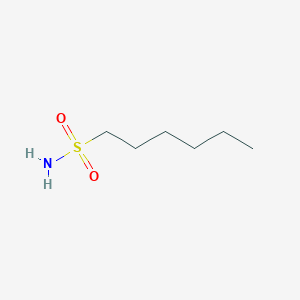
1-Hexanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanesulfonamide is a chemical compound with the molecular formula C6H15NO2S . It has an average mass of 165.254 Da and a monoisotopic mass of 165.082352 Da .
Synthesis Analysis
The synthesis of sulfonamides, including 1-Hexanesulfonamide, can be achieved through a process called aromatic decarboxylative halosulfonylation . This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .Molecular Structure Analysis
The molecular structure of 1-Hexanesulfonamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.Physical And Chemical Properties Analysis
1-Hexanesulfonamide has a molecular weight of 165.25 . Other physical and chemical properties such as melting point, boiling point, and density are predicted to be 69.58°C, 272.81°C, and 1.085 g/cm3 respectively .Safety And Hazards
Safety data sheets suggest that in case of exposure, one should avoid breathing in dust, mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .
Eigenschaften
CAS-Nummer |
3144-11-4 |
|---|---|
Produktname |
1-Hexanesulfonamide |
Molekularformel |
C6H15NO2S |
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
hexane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
RMSHYQAVCSUECE-UHFFFAOYSA-N |
SMILES |
CCCCCCS(=O)(=O)N |
Kanonische SMILES |
CCCCCCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


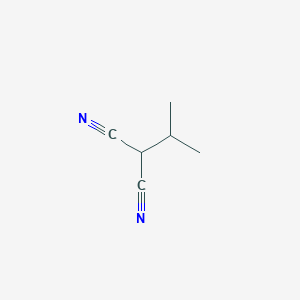
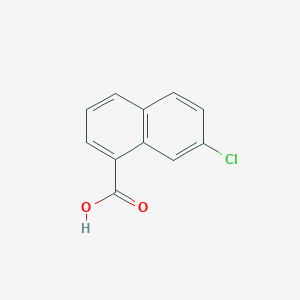
![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)
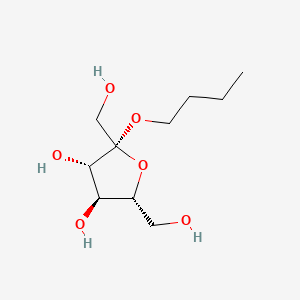
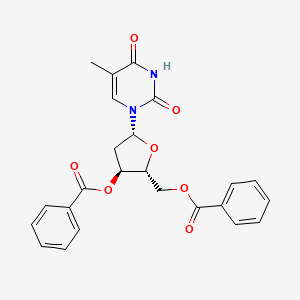
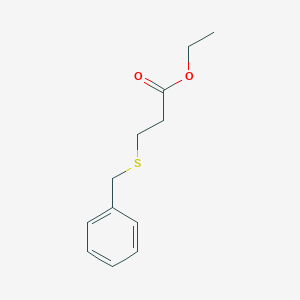
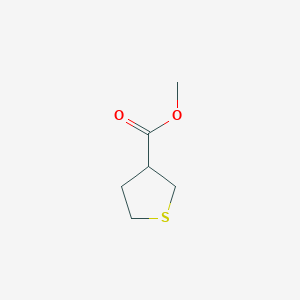
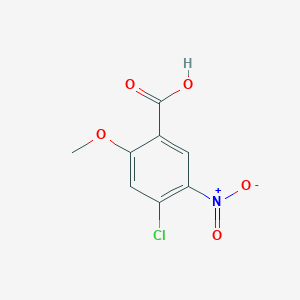
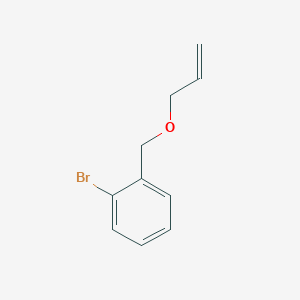
![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)
